1-Azidooctane
Overview
Description
1-Azidooctane: is an organic compound with the molecular formula C8H17N3 . It consists of an eight-carbon chain (octyl group) attached to an azide group (N3). This compound is known for its reactivity, particularly due to the presence of the azide group, which makes it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azidooctane can be synthesized through several methods. One common route involves the reaction of octylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield this compound . The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like ethanol.
Reagents: Sodium nitrite, hydrochloric acid, and sodium azide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures due to the reactive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 1-Azidooctane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azide group participates in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents.
Cycloaddition: Copper(I) catalysts, alkynes, organic solvents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Major Products:
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction of the azide group.
Scientific Research Applications
1-Azidooctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules due to its reactive azide group.
Material Science: The combination of the hydrophobic octyl chain and the reactive azide group makes it useful in designing new materials.
Bioconjugation: The azide group can be selectively tagged onto biomolecules using click chemistry, facilitating the study of biological processes.
Corrosion Inhibition: It reacts with metals like aluminum to form protective layers, reducing corrosion.
Mechanism of Action
The mechanism of action of 1-azidooctane primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form triazoles through a copper-catalyzed cycloaddition reaction. This reaction is highly efficient and specific, making it valuable for bioconjugation and material science applications . The azide group can also undergo reduction to form amines, which can further participate in various chemical transformations .
Comparison with Similar Compounds
- 1-Azidoheptane
- 1-Azidohexane
- 1-Azidopentane
Comparison: 1-Azidooctane is unique due to its longer carbon chain compared to its similar compounds. This longer chain provides different physical properties, such as lower volatility and higher hydrophobicity, which can be advantageous in certain applications like material science and corrosion inhibition . The reactivity of the azide group remains consistent across these compounds, making them all valuable intermediates in organic synthesis .
Properties
IUPAC Name |
1-azidooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAHCVNYRABXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995896 | |
Record name | 1-Azidooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7438-05-3 | |
Record name | 1-Azidooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Azidooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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